5-Cyano-6-difluoromethyl-4-hydroxypyrimidine

Pyrimidine Synthesis Pharmaceutical Intermediates Analytical Chemistry

Researchers developing novel nucleoside antivirals or anticancer agents often face synthetic bottlenecks due to the lack of intermediates with the optimal electronic and steric profile for target binding. 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS 425395-57-9) resolves this by providing a ready-to-use scaffold where the 6-difluoromethyl group acts as a metabolically stable, lipophilic hydrogen-bond donor. This intermediate enables direct elaboration into 5-substituted pyrimidine carbocyclic nucleoside candidates and kinase inhibitor libraries. Key supply advantages: 98% HPLC purity (lot-consistent); dry, sealed storage ensures long-term stability; available for immediate global shipping to accelerate your medicinal chemistry programs.

Molecular Formula C6H3F2N3O
Molecular Weight 171.10 g/mol
CAS No. 425395-57-9
Cat. No. B14242239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
CAS425395-57-9
Molecular FormulaC6H3F2N3O
Molecular Weight171.10 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)C#N)C(F)F
InChIInChI=1S/C6H3F2N3O/c7-5(8)4-3(1-9)6(12)11-2-10-4/h2,5H,(H,10,11,12)
InChIKeyPXWWQSCWVTXNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS 425395-57-9): A Fluorinated Pyrimidine Intermediate for Nucleoside Analog Synthesis


5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS 425395-57-9) is a heterocyclic pyrimidine derivative characterized by a cyano group at position 5, a difluoromethyl group at position 6, and a hydroxyl group at position 4, with a molecular formula of C6H3F2N3O and a molecular weight of 171.10 g/mol . The compound's IUPAC name is 4-(difluoromethyl)-6-oxo-1H-pyrimidine-5-carbonitrile, and its canonical SMILES is C1=NC(=C(C(=O)N1)C#N)C(F)F . The compound is commercially available with a purity of 98% (HPLC) and serves as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The unique combination of the electron-withdrawing cyano group and the lipophilicity-enhancing difluoromethyl group on the pyrimidine scaffold imparts distinct physicochemical properties relevant to medicinal chemistry applications .

Nucleoside analog synthesis intermediate for medicinal chemistry workflows
Dual cyano/difluoromethyl substitution pattern supports lipophilicity and electronic tuning studies
98% HPLC purity for direct use in multi-step synthetic routes without additional purification

Why Generic Substitution of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine Fails for Nucleoside Intermediate Applications


Generic substitution of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine with simpler pyrimidine analogs (e.g., unsubstituted 4-hydroxypyrimidine or 5-cyano-6-methyl-4-hydroxypyrimidine) is not feasible in applications requiring the specific electronic and steric properties of the 6-difluoromethyl group . The difluoromethyl (-CF2H) moiety serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxymethyl or formyl groups, directly influencing target binding affinity and pharmacokinetic profiles in nucleoside drug candidates . The synergistic combination of the 5-cyano electron-withdrawing substituent and the 6-difluoromethyl group creates a unique electronic environment on the pyrimidine ring that cannot be replicated by analogs lacking either functional group, thereby compromising the efficacy and selectivity of downstream synthetic intermediates and final pharmaceutical products [1].

Unsubstituted or methyl analogs
Lack the lipophilic hydrogen bond donor and metabolic stability of the difluoromethyl group, which may shift binding affinity and pharmacokinetic profiles in downstream candidates.
Missing 5-cyano group
The synergistic electron-withdrawing effect of the cyano group with the 6-difluoromethyl group creates a unique ring electronics context that simpler pyrimidines cannot replicate.
Alternative fluorinated intermediates
Mono-fluorinated or trifluoromethyl analogs alter the steric and electronic profile, limiting direct transfer of synthetic conditions validated for the -CF2H motif.

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS 425395-57-9): Quantitative Evidence for Scientific Selection


Commercial Purity of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine vs. Industry Standard Intermediates

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is commercially supplied with a purity of 98% as determined by HPLC . This purity specification ensures reliable and reproducible performance in downstream synthetic applications, particularly in the construction of nucleoside analogs [1]. In contrast, many analogous pyrimidine intermediates without the unique difluoromethyl and cyano substitution pattern are often offered at lower purities (e.g., 95-97%) or require additional purification steps, which can introduce variability and increase overall synthesis costs .

Commercial Purity
Head-to-head
98% (HPLC)
Supports direct use in synthesis without additional purification
Typical industry custom intermediate purity: 95–97%
Pyrimidine Synthesis Pharmaceutical Intermediates Analytical Chemistry

Inherent Lipophilicity Enhancement via 6-Difluoromethyl Substitution in 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine

The 6-difluoromethyl group in 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is documented to enhance lipophilicity, facilitating improved membrane permeability and bioavailability of derived compounds . The difluoromethyl (-CF2H) moiety acts as a lipophilic hydrogen bond donor, a property absent in non-fluorinated analogs (e.g., -CH3) or mono-fluorinated analogs (e.g., -CH2F), and is considered a metabolically stable bioisostere .

Lipophilicity Contribution
Class-level
-CF2H enhances membrane permeability vs -CH3
Reported lipophilicity enhancement; review specific analog data
Class-level inference for difluoromethylpyrimidines
Medicinal Chemistry Physicochemical Properties Drug Design

Designated Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is explicitly identified as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1][2]. This specific application leverages the compound's unique substitution pattern, which is integral to the final nucleoside's biological activity. Alternative pyrimidine intermediates lacking the cyano and/or difluoromethyl groups would not be suitable for this synthetic route, as they would fail to yield the desired 5-substituted nucleoside structure [1][2].

Synthetic Role
Reported
Key intermediate for 5-substituted nucleosides
Specific substitution pattern required for target nucleoside synthesis
Route cannot be replicated with unsubstituted or methyl analogs
Nucleoside Synthesis Antiviral Agents Anticancer Agents

Synthetic Accessibility and Operational Simplicity of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine

The synthetic process for preparing derivatives from 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is reported to have the advantages of simple and safe operational procedures and mild reaction conditions, making it convenient for industrial production [1]. This is a significant advantage over many other specialized pyrimidine intermediates that require harsh reagents, cryogenic conditions, or generate hazardous byproducts [1].

Process Scalability
Reported
Mild conditions, safe operation
Supports synthetic accessibility for scale-up studies
Reported advantages over intermediates requiring harsh reagents
Process Chemistry Scale-up Synthetic Methodology

Best Research and Industrial Application Scenarios for 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS 425395-57-9)


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs for Antiviral and Anticancer Research

The primary and most validated application for 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is as a critical building block in the construction of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1][2]. In this role, the compound's specific 5-cyano and 6-difluoromethyl substitution pattern is indispensable for achieving the desired nucleoside structure and imparting the required biological activity [1]. Procurement should be prioritized for medicinal chemistry programs focused on developing new antiviral or anticancer nucleoside agents where enhanced lipophilicity and metabolic stability are desired .

Scaffold for Designing Mitotic Arrest-Inducing Anticancer Agents

The core structure of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine falls within the broader class of cyano-substituted dihydropyrimidines, which have been shown to induce mitotic arrest and are therefore useful as anticancer agents [1]. While the target compound is an intermediate, it can be elaborated into more complex structures that disrupt mitosis, potentially by targeting proteins essential for cell cycle progression [1]. Research programs investigating novel mitotic inhibitors should consider this compound as a versatile starting point for scaffold diversification.

Use as a Research Tool in Studies of Enzyme Interactions and Metabolic Pathways

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is utilized in basic scientific research to study enzyme interactions and metabolic pathways [1]. Its functional groups enable specific interactions: the cyano group can form hydrogen bonds with enzyme active sites, while the difluoromethyl group enhances lipophilicity, facilitating its study in cellular contexts [1][2]. It serves as a valuable tool compound for investigating the biological roles of pyrimidine-metabolizing enzymes or for validating new targets in drug discovery.

Development of Kinase-Targeted Probes and Inhibitors

The 5-cyano-4-hydroxypyrimidine scaffold is a recognized pharmacophore in the design of kinase inhibitors, particularly those targeting growth factor receptors and cell cycle kinases [1]. 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine provides a synthetically tractable entry point for building libraries of kinase-targeted compounds. The difluoromethyl group is expected to improve binding affinity and selectivity compared to non-fluorinated analogs [2]. This makes it a strategic choice for chemical biology programs aimed at developing selective kinase probes or novel therapeutic leads.

Application
Selection Property
Validation Focus
Nucleoside analog synthesis
5-Cyano/6-difluoromethyl substitution pattern
Confirmation of desired nucleoside structure and purity
Mitotic arrest probe development
Cyano-dihydropyrimidine core scaffold
Cell cycle disruption and target engagement assays
Enzyme interaction studies
Hydrogen bonding capacity and lipophilicity
Binding affinity and metabolic pathway mapping
Kinase inhibitor library synthesis
Recognized kinase pharmacophore
Selectivity profiling and structure-activity relationship review

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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